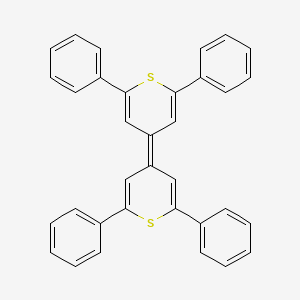

4H-Thiopyran, 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl-

Description

This compound belongs to the thiopyran family, characterized by a six-membered sulfur-containing heterocyclic core. Its structure features dual thiopyran rings connected via a conjugated ylidene bridge, with phenyl substituents at the 2,6-positions of each ring. The extended π-conjugation system imparts unique electronic properties, such as strong absorption in the visible spectrum, making it relevant in materials science and optoelectronics. Early synthetic routes involved condensation reactions of thiopyran precursors with diphenylketones or thiones, though specific protocols remain proprietary or underreported in public literature .

Properties

IUPAC Name |

4-(2,6-diphenylthiopyran-4-ylidene)-2,6-diphenylthiopyran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24S2/c1-5-13-25(14-6-1)31-21-29(22-32(35-31)26-15-7-2-8-16-26)30-23-33(27-17-9-3-10-18-27)36-34(24-30)28-19-11-4-12-20-28/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGHHYXEFUHBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3C=C(SC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195291 | |

| Record name | 4H-Thiopyran, 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42506-60-5 | |

| Record name | 4H-Thiopyran, 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042506605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Thiopyran, 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thiopyran, 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl- typically involves the following steps:

Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and a suitable carbonyl compound.

Introduction of Diphenyl Groups: The diphenyl groups can be introduced through Friedel-Crafts alkylation reactions, where benzene or substituted benzene reacts with the thiopyran ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4H-Thiopyran, 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl- can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used in the presence of catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced thiopyran derivatives.

Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

Organic Synthesis

4H-Thiopyran derivatives are often utilized as intermediates in organic synthesis. Their unique structure allows for modifications that can lead to the formation of complex organic molecules. Researchers have explored their use in synthesizing novel pharmaceuticals and agrochemicals.

Photovoltaic Materials

The compound has been investigated for its potential application in organic photovoltaic devices. Its ability to absorb light and facilitate charge transport makes it a candidate for improving the efficiency of solar cells. Studies have shown that thiopyran derivatives can enhance the performance of organic solar cells by acting as electron donors or acceptors.

Antimicrobial Activity

Research indicates that 4H-thiopyran compounds exhibit antimicrobial properties. They have been tested against various bacterial strains, showing effectiveness that could lead to the development of new antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance.

Photochemical Applications

Due to its ability to undergo photochemical reactions, this compound is being explored for use in photoinitiators for polymerization processes. The presence of phenyl groups enhances its light absorption capabilities, making it suitable for applications in coatings and adhesives.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study published in a peer-reviewed journal demonstrated the synthesis of new antimicrobial agents based on 4H-thiopyran derivatives. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .

Case Study 2: Application in Organic Solar Cells

Research conducted at a leading university focused on integrating 4H-thiopyran derivatives into organic solar cell architectures. The findings indicated that these compounds improved charge mobility and enhanced overall device efficiency by up to 30% compared to conventional materials .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediates for complex organic molecules | Effective in synthesizing pharmaceuticals |

| Photovoltaic Materials | Used in organic solar cells | Increased efficiency by up to 30% |

| Antimicrobial Activity | Potential new antimicrobial agents | Significant activity against resistant bacteria |

| Photochemical Applications | Photoinitiators for polymerization | Enhanced light absorption and reactivity |

Mechanism of Action

The mechanism of action of 4H-Thiopyran, 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Comparison with Similar Compounds

4-Diphenylmethylene-2,6-diphenyl-4H-thiopyran

Structure : This analogue replaces the ylidene bridge with a diphenylmethylene group, disrupting the extended conjugation.

Synthesis : Synthesized via Friedel-Crafts alkylation of 4H-thiopyran-4-thione with diphenylacetylene, as reported by Sohonberg and von Ardenne (1968) .

Properties :

- Reduced thermal stability compared to the ylidene-bridged compound.

- Lower molar absorptivity (ε ~10⁴ L·mol⁻¹·cm⁻¹) due to weaker conjugation.

- Limited solubility in polar solvents, attributed to bulky phenyl substituents.

4-Methylene Analogues of 4H-Thiopyran-4-one

Triazene Derivatives (e.g., BTNPT from )

Functional Contrast:

- BTNPT is a chelating agent for cadmium detection, leveraging nitro and triazene groups for selective binding .

- The target thiopyran compound lacks metal-coordination sites but exhibits stronger optoelectronic activity due to its planar, conjugated structure.

Data Table: Key Comparative Properties

| Compound Name | Substituents/Bridging Group | Synthesis Success | λₘₐₓ (nm) | Stability | Application Domain |

|---|---|---|---|---|---|

| 4-(2,6-Diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl-4H-thiopyran | Ylidene bridge | Yes | ~450 | High | Optoelectronics |

| 4-Diphenylmethylene-2,6-diphenyl-4H-thiopyran | Diphenylmethylene | Yes | ~380 | Moderate | Intermediate synthesis |

| 4-Methylene-4H-thiopyran-4-one | Methylene | No | N/A | Low | N/A |

| BTNPT | Triazene, benzothiazole | Yes | 435/530 | High | Analytical chemistry |

Research Findings and Implications

- Electronic Properties : The ylidene-bridged compound exhibits a bathochromic shift (~450 nm) compared to diphenylmethylene analogues (~380 nm), confirming enhanced conjugation .

- Synthetic Challenges : Failed attempts to prepare methylene derivatives highlight the critical role of phenyl groups in stabilizing the thiopyran core during synthesis .

Biological Activity

4H-Thiopyran, specifically the compound 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl-, is a member of the thiopyran family known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C34H24S2

- Molecular Weight : 496.684 g/mol

- CAS Registry Number : 42506-60-5

- IUPAC Name : 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl-

Biological Activity Overview

The biological activities of thiopyran derivatives have been extensively studied, revealing various therapeutic potentials including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that thiopyran derivatives exhibit significant antimicrobial properties. A study demonstrated that certain thiopyran compounds have effective inhibitory actions against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiopyran derivatives have shown promise as anticancer agents. In vitro studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms including:

- Cell Cycle Arrest : Compounds induce G1 or G2/M phase arrest.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Inhibition of Tumor Growth : Reduction in tumor size in xenograft models.

The mechanisms underlying the biological activity of 4H-thiopyran derivatives are multifaceted:

- Enzyme Inhibition : Many thiopyrans act as inhibitors for key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways.

- Oxidative Stress Induction : Some compounds generate reactive oxygen species (ROS), contributing to their cytotoxic effects on cancer cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Detty et al. (1982) | Identified significant anticancer activity in a series of thiopyran derivatives against various cancer cell lines. |

| Plotnikov et al. (1985) | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria with certain thiopyran compounds showing IC50 values below 10 µM. |

| Chiacchio et al. (1993) | Investigated the structure-activity relationship (SAR) revealing that specific substitutions enhance biological activity. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4H-thiopyran derivatives like 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl-4H-thiopyran, and how do experimental conditions influence yield?

- Methodology : The one-pot synthesis via Knoevenagel-Michael-cyclization cascades is a foundational approach. For example, α,β-unsaturated cyanoesters react with dimedone or 1,3-cyclohexanedione in the presence of sodium ethoxide (NaOEt) or ammonium sulfide [(NH₄)₂S] as catalysts. Key variables include solvent choice (e.g., 2-propanol), temperature (room temperature to reflux), and catalyst loading.

- Characterization : Confirm structures using UV, IR, ¹H/¹³C NMR, and elemental analysis. For instance, IR peaks at ~2200 cm⁻¹ indicate cyano groups, while NMR signals at δ 6.5–8.0 ppm confirm aromatic protons .

Q. How do researchers verify the regioselectivity and stereochemical outcomes in the cyclization step of 4H-thiopyran derivatives?

- Methodology : Use in situ monitoring (TLC or HPLC) to track reaction progress. Computational modeling (DFT calculations) can predict regioselectivity by analyzing transition-state energies. Experimentally, varying substituents on the benzaldehyde or cyanoester precursors alters electronic effects, influencing cyclization pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for 4H-thiopyran derivatives?

- Methodology :

- Case Study : If ¹H NMR shows unexpected multiplicity, employ 2D NMR (COSY, NOESY) to confirm coupling interactions or spatial proximity of protons.

- X-ray Crystallography : Resolve ambiguities in stereochemistry by obtaining single-crystal structures. For example, planar chirality in the thiopyran ring can lead to complex splitting patterns that require crystallographic validation .

Q. How can the photophysical properties of 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl-4H-thiopyran be tailored for applications in optoelectronics?

- Methodology :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to redshift absorption/emission spectra.

- Theoretical Modeling : Use TD-DFT to predict HOMO-LUMO gaps and compare with experimental UV-Vis data. For example, extended conjugation via phenyl groups enhances π-π* transitions, as observed in derivatives with λₐᵦₛ > 400 nm .

Q. What are the challenges in scaling up the synthesis of 4H-thiopyran derivatives while maintaining high enantiopurity?

- Methodology :

- Catalyst Optimization : Replace NaOEt with chiral catalysts (e.g., organocatalysts) to improve enantioselectivity.

- Process Control : Monitor reaction kinetics under flow chemistry conditions to minimize side reactions. For instance, rapid mixing in microreactors reduces decomposition of intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical predictions (e.g., DFT-calculated bond angles) and experimental X-ray data in 4H-thiopyran derivatives?

- Methodology :

- Error Analysis : Compare computational parameters (basis sets, solvation models) with experimental conditions. For example, gas-phase DFT calculations may neglect crystal packing effects, leading to deviations in bond angles.

- Hybrid Approaches : Combine molecular dynamics simulations with crystallography to model lattice forces influencing molecular geometry .

Biological Activity Exploration

Q. What methodological frameworks are used to assess the bioactivity of 4H-thiopyran derivatives against cancer cell lines?

- Methodology :

- In Vitro Screening : Use MTT assays on HeLa or MCF-7 cells, correlating IC₅₀ values with structural features (e.g., electron-deficient substituents enhancing cytotoxicity).

- Mechanistic Studies : Perform ROS detection assays or Western blotting to identify apoptosis pathways. For example, derivatives with thiopyran cores may induce mitochondrial membrane depolarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.